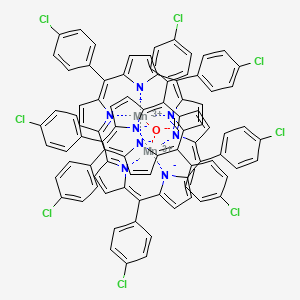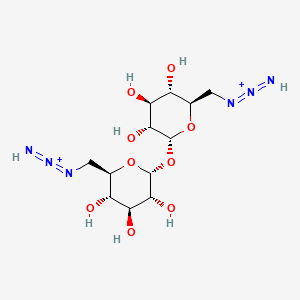![molecular formula C10H17F6N2O4S2+ B1496960 5-Azoniaspiro[4.4]nonane;1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide CAS No. 706759-44-6](/img/no-structure.png)
5-Azoniaspiro[4.4]nonane;1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular formula of this compound is C10H17F6N2O4S2+ . The structure includes a spirocyclic quaternary ammonium cation, which is a versatile component used in various scientific research areas.Physical And Chemical Properties Analysis
The compound is a solid with a molecular weight of 407.3734 . More specific physical and chemical properties such as melting point, boiling point, density, and others were not found in the sources I accessed.Wissenschaftliche Forschungsanwendungen
Raman Spectroscopic Study and DFT Calculations
Research by Sukizaki et al. (2007) explored the molecular structure of 5-Azonia-spiro[4.4]nonane tetrafluoroborate in both crystalline states and solutions using Raman spectroscopy and theoretical DFT calculations. They revealed distinct conformations of the molecule, indicating its potential for detailed structural analysis in various chemical environments Sukizaki et al., 2007.
Novel Terminators of Cationic Cyclisations
Haskins and Knight (2002) discussed the use of trifluoromethanesulfonic (triflic) acid as a catalyst for cyclisation reactions, presenting a method for forming pyrrolidines efficiently. This work highlights the utility of such compounds in synthesizing complex cyclic structures, showing their applicability in organic synthesis Haskins & Knight, 2002.
Spirocyclic Quaternary Ammonium Cations for AEMs
A study by Gu et al. (2016) on spirocyclic quaternary ammonium (QA) cation-based anion exchange membranes (AEMs) demonstrated their improved chemical stability in alkaline media. This research underscores the significance of these compounds in developing advanced materials for energy applications, particularly in fuel cells Gu et al., 2016.
Improved MS Peptide Analysis
Setner et al. (2017) developed a novel ionization tag based on the 5-azoniaspiro[4.4]nonyl scaffold for enhancing the analysis of peptides by electrospray tandem mass spectrometry. This tag improved ionization efficiency and provided high sequence coverage, illustrating the compound's role in facilitating advanced analytical techniques in biochemistry Setner et al., 2017.
Ionic Liquids with Spiro Cations
Research by Zakharov et al. (2021) synthesized metal-containing ionic liquids with spiro cations, examining their crystal structures and thermal properties. Their findings offer insights into the design of novel ionic liquids for various applications, including catalysis and material science Zakharov et al., 2021.
Safety and Hazards
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-Azoniaspiro[4.4]nonane;1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide involves the reaction of 5-aminospiro[4.4]nonane with trifluoromethanesulfonyl chloride followed by treatment with sodium azide and trifluoromethanesulfonic acid to form the desired product.", "Starting Materials": [ "5-aminospiro[4.4]nonane", "trifluoromethanesulfonyl chloride", "sodium azide", "trifluoromethanesulfonic acid" ], "Reaction": [ "Step 1: 5-aminospiro[4.4]nonane is reacted with trifluoromethanesulfonyl chloride in the presence of a base such as triethylamine to form the corresponding trifluoromethanesulfonamide intermediate.", "Step 2: The intermediate is then treated with sodium azide in the presence of a solvent such as DMF to form the corresponding azide intermediate.", "Step 3: The azide intermediate is then treated with trifluoromethanesulfonic acid in the presence of a solvent such as acetonitrile to form the desired product, 5-Azoniaspiro[4.4]nonane;1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide." ] } | |
CAS-Nummer |
706759-44-6 |
Produktname |
5-Azoniaspiro[4.4]nonane;1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide |
Molekularformel |
C10H17F6N2O4S2+ |
Molekulargewicht |
407.4 g/mol |
IUPAC-Name |
5-azoniaspiro[4.4]nonane;1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide |
InChI |
InChI=1S/C8H16N.C2HF6NO4S2/c1-2-6-9(5-1)7-3-4-8-9;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h1-8H2;9H/q+1; |
InChI-Schlüssel |
ZRKYJVGRMJUKEF-UHFFFAOYSA-N |
SMILES |
C1CC[N+]2(C1)CCCC2.C(F)(F)(F)S(=O)(=O)NS(=O)(=O)C(F)(F)F |
Kanonische SMILES |
C1CC[N+]2(C1)CCCC2.C(F)(F)(F)S(=O)(=O)NS(=O)(=O)C(F)(F)F |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![L-Cysteine, N-[(1,1-dimethylethoxy)carbonyl]-S-methyl-, compd. with N-cyclohexylcyclohexanamine (1:1)](/img/structure/B1496877.png)
![(2S)-2-[6-[[(2S)-2-[6-[[(2S)-2-[6-[[(2S)-2-[6-[[(2S)-2-[6-[[(2S)-2-[6-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoylamino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoylamino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoylamino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoylamino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoylamino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoylamino]-5-(diaminomethylideneamino)pentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B1496881.png)

![1h-Benzimidazole-2-acetonitrile,a-[[5-(diethylamino)-2-furanyl]methylene]-5,6-dimethyl-](/img/structure/B1496895.png)

![(2S)-2-[Bis(3,5-dimethylphenyl)[(triethylsilyl)oxy]methyl]pyrrolidine](/img/structure/B1496902.png)
![(S)-N-(2,4-difluorobenzyl)-2'-ethyl-9'-hydroxy-1',8'-dioxo-1',2,2',4,4',5,6,8'-octahydrospiro[pyran-3,3'-pyrido[1,2-a]pyrazine]-7'-carboxamide](/img/structure/B1496903.png)

![14,18-Dioxa-3,9-diazahexatriacont-27-enoic acid, 4-carboxy-3-(carboxymethyl)-10,13,19-trioxo-16-[[(9Z)-1-oxo-9-octadecenyl]oxy]-, triammonium salt, (16R,27Z)-](/img/structure/B1496912.png)



![Ethyl 2-(4-fluoro-7-methylsulfonyloxy-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetate](/img/structure/B1496918.png)
